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Compound of Interest

Compound Name: 13-Dehydroxyindaconitine

Cat. No.: B15588448 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid found in plants of the Aconitum

genus. Like other aconitine-type alkaloids, it possesses significant biological activity and

toxicity, making its accurate identification and characterization crucial in phytochemical

analysis, toxicology, and drug development. Electrospray ionization tandem mass spectrometry

(ESI-MS/MS) is a powerful analytical technique for the structural elucidation of these complex

natural products. This document provides detailed application notes on the mass spectrometry

fragmentation pattern of 13-Dehydroxyindaconitine and a protocol for its analysis.
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Property Value

Compound Name 13-Dehydroxyindaconitine

Molecular Formula C₃₄H₄₇NO₉

Molecular Weight 613.7 g/mol

CAS Number 4491-19-4

Chemical Structure

A complex hexacyclic diterpenoid alkaloid with

an N-ethyl group, three methoxyl groups, an

acetoxyl group, and a benzoyl group.

Postulated Mass Spectrometry Fragmentation
Pattern
While specific experimental fragmentation data for 13-Dehydroxyindaconitine is not readily

available in the public domain, a plausible fragmentation pathway can be postulated based on

the well-established fragmentation patterns of other aconitine-type alkaloids. The fragmentation

is characterized by the sequential loss of its substituent groups.

The protonated molecule [M+H]⁺ of 13-Dehydroxyindaconitine would have an m/z of 614.3.

The primary fragmentation events in MS/MS analysis are expected to involve the neutral loss of

the acetic acid group from the C8 position and the benzoic acid group from the C14 position.

Subsequent fragmentation would likely involve losses of methanol (CH₃OH) and carbon

monoxide (CO).

Table 1: Postulated MS/MS Fragmentation Data for 13-Dehydroxyindaconitine
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Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da)
Proposed
Fragment
Structure/Loss

614.3 554.3 60
Loss of acetic acid

(CH₃COOH)

614.3 492.3 122
Loss of benzoic acid

(C₆H₅COOH)

554.3 494.3 60
Sequential loss of

acetic acid

554.3 432.3 122
Sequential loss of

benzoic acid

492.3 460.3 32
Loss of methanol

(CH₃OH)

492.3 432.3 60
Sequential loss of

acetic acid

432.3 400.3 32
Loss of methanol

(CH₃OH)

400.3 372.3 28
Loss of carbon

monoxide (CO)

Note: The relative abundances of these fragments would need to be determined

experimentally.

Experimental Protocol: HPLC-ESI-MS/MS Analysis
of 13-Dehydroxyindaconitine
This protocol outlines a general method for the analysis of 13-Dehydroxyindaconitine using

High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass

Spectrometry (HPLC-ESI-MS/MS).
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Plant Material Extraction:

Air-dry and powder the plant material (e.g., roots of Aconitum species).

Extract the powder with 70-80% methanol or ethanol using ultrasonication or reflux

extraction.

Filter the extract and evaporate the solvent under reduced pressure to obtain a crude

extract.

Solid-Phase Extraction (SPE) Cleanup (Optional):

Dissolve the crude extract in an appropriate acidic solution (e.g., 0.1% formic acid in

water).

Load the solution onto a pre-conditioned C18 SPE cartridge.

Wash the cartridge with a low-to-high polarity solvent gradient to remove interferences.

Elute the target alkaloids with methanol or acetonitrile.

Evaporate the eluent to dryness and reconstitute the residue in the initial mobile phase for

HPLC analysis.

2. Liquid Chromatography (LC) Conditions
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Parameter Recommended Setting

Column
C18 reversed-phase column (e.g., 2.1 mm x 100

mm, 1.8 µm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B Acetonitrile

Gradient

Start with a low percentage of B, and gradually

increase to elute the compound. A typical

gradient might be: 0-2 min, 10% B; 2-15 min,

10-90% B; 15-18 min, 90% B; 18-20 min, 10%

B.

Flow Rate 0.2 - 0.4 mL/min

Column Temperature 30 - 40 °C

Injection Volume 1 - 5 µL

3. Mass Spectrometry (MS) Conditions
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Parameter Recommended Setting

Ionization Mode Electrospray Ionization (ESI), Positive

Scan Mode

Full scan for precursor ion identification and

product ion scan for fragmentation analysis.

Multiple Reaction Monitoring (MRM) can be

used for targeted quantification.

Capillary Voltage 3.0 - 4.5 kV

Source Temperature 100 - 150 °C

Desolvation Gas Nitrogen

Desolvation Temperature 300 - 450 °C

Collision Gas Argon

Collision Energy
Ramped or set at specific voltages (e.g., 10-40

eV) to induce fragmentation.
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[M+H]⁺
m/z 614.3

[M+H - CH₃COOH]⁺
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- CH₃COOH
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m/z 492.3
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- CH₃OH [M+H - CH₃COOH - C₆H₅COOH - CH₃OH - CO]⁺
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Caption: Postulated MS/MS fragmentation pathway of 13-Dehydroxyindaconitine.
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Caption: General experimental workflow for the analysis of 13-Dehydroxyindaconitine.

To cite this document: BenchChem. [Application Notes and Protocols: Mass Spectrometry
Fragmentation of 13-Dehydroxyindaconitine]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15588448#mass-spectrometry-fragmentation-
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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